molecular formula C22H23NO3S B2963734 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 1706513-39-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No.: B2963734
CAS No.: 1706513-39-4
M. Wt: 381.49
InChI Key: LCVLXTGONWFEPT-VQHVLOKHSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a synthetic small molecule of significant interest in chemical biology and early-stage drug discovery. Its core structure features a 1,4-thiazepane scaffold, a seven-membered ring system that is less common than five or six-membered heterocycles, offering unique conformational properties for targeting challenging protein interfaces . The molecule is designed as a potential inhibitor, where the (E)-prop-2-en-1-one (chalcone-like) moiety can act as a Michael acceptor, capable of forming a covalent bond with nucleophilic cysteine residues in a target protein's active site. This mechanism is strategically employed in the development of covalent inhibitors for kinases and other enzymes . The benzo[1,3]dioxole (piperonyl) and o-tolyl (2-methylphenyl) substituents contribute to the molecule's overall hydrophobicity and are critical for specific binding interactions and pharmacokinetic properties. Researchers are exploring this compound primarily in the context of targeted cancer therapies and as a chemical probe to study intracellular signaling pathways. Its value lies in its potential to achieve high potency and selectivity through irreversible binding, making it a crucial tool for validating novel therapeutic targets and understanding disease mechanisms at a molecular level.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S/c1-16-4-2-3-5-18(16)21-10-11-23(12-13-27-21)22(24)9-7-17-6-8-19-20(14-17)26-15-25-19/h2-9,14,21H,10-13,15H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVLXTGONWFEPT-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C15H17NO3C_{15}H_{17}NO_{3}, with a molecular weight of approximately 259.30 g/mol. The structure features a prop-2-en-1-one backbone fused with a benzo[d][1,3]dioxole and a thiazepane moiety.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various pathogens, including bacteria and protozoa. A study on related compounds demonstrated their ability to inhibit the growth of Leishmania donovani and Trypanosoma brucei, suggesting potential applications in treating parasitic infections .

Cytotoxicity

Cytotoxic assays have been conducted to evaluate the effects of this compound on cancer cell lines. For example, related compounds displayed IC50 values indicating substantial cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7. The presence of specific functional groups in the structure is believed to enhance their cytotoxic effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, affecting pathways critical for pathogen survival or cancer cell proliferation.
  • Interference with DNA Synthesis : Some derivatives have shown the ability to disrupt DNA synthesis in targeted cells, leading to apoptosis.
  • Receptor Modulation : The compound may also interact with various receptors in the body, influencing physiological responses.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

Study 1: Antiparasitic Activity

A study focused on the antiparasitic effects of related cinnamic N-acylhydrazone derivatives found that modifications in the structure could significantly enhance activity against Leishmania species .

Study 2: Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of benzodiazepine derivatives on various cancer cell lines. It was observed that certain structural modifications led to increased potency against MCF-7 cells .

Data Table

CompoundActivity TypeIC50 (μM)Target Organism/Cell Line
(E)-Cinnamic DerivativeAntiprotozoal12.5Leishmania donovani
Benzodiazepine DerivativeCytotoxicity16.19HCT116
Benzodiazepine DerivativeCytotoxicity17.16MCF7

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Substituents Molecular Weight Notable Features Reference
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one (Target) Benzo[d][1,3]dioxol, o-tolyl-thiazepane 393.45 g/mol* Electron-rich aryl group; thiazepane with o-tolyl enhances steric bulk. -
(E)-1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one Sulfone-thiazepane, furan 347.42 g/mol Sulfone group increases polarity; furan reduces steric hindrance.
(E)-1-(4-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one Sulfonylpyrazole-diazepane, thiophene 394.50 g/mol Sulfonylpyrazole enhances hydrogen bonding; thiophene improves π-conjugation.
1-(7-Methoxy-2,3-dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)prop-2-en-1-one Methoxy-dihydrobenzothiazepine 249.33 g/mol Methoxy group increases solubility; fused benzene ring adds rigidity.
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one Benzo[d][1,3]dioxol, 4-chlorophenyl 286.71 g/mol Chlorophenyl enhances electron-withdrawing effects; simpler structure.

Notes:

  • This contrasts with the sulfone-substituted analogue (), which has higher polarity but reduced lipophilicity.

Physicochemical and Electronic Properties

  • Conjugation Effects : The benzo[d][1,3]dioxol group in the target compound extends π-conjugation compared to furan or thiophene analogues, as evidenced by UV-Vis studies of similar chalcones .
  • Hydrogen Bonding : The thiazepane’s nitrogen and sulfur atoms enable hydrogen bonding and dipole interactions, unlike the sulfonylpyrazole in , which offers stronger H-bond acceptor sites.

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